N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide

medicinal chemistry enzyme inhibition conformational restriction

N-[4-(4-Cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide (CAS 1207051‑11‑3) is a synthetic small molecule (C20H23N5O2, MW 365.44) that combines a pyrazine‑2‑carboxamide pharmacophore, a 1,4‑diazepane ring, and a cyclopropanecarbonyl substituent linked through a para‑aminophenyl spacer [REFS‑1]. The compound is currently listed as a research‑grade building block (purity ≥95%) and is not registered in major bioactivity databases such as PubChem, ChEMBL, or BindingDB [REFS‑1].

Molecular Formula C20H23N5O2
Molecular Weight 365.437
CAS No. 1207051-11-3
Cat. No. B2686239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide
CAS1207051-11-3
Molecular FormulaC20H23N5O2
Molecular Weight365.437
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=NC=CN=C4
InChIInChI=1S/C20H23N5O2/c26-19(18-14-21-8-9-22-18)23-16-4-6-17(7-5-16)24-10-1-11-25(13-12-24)20(27)15-2-3-15/h4-9,14-15H,1-3,10-13H2,(H,23,26)
InChIKeyXXXFSEGADXZSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide (CAS 1207051-11-3): Structural Identity and Procurement Baseline


N-[4-(4-Cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide (CAS 1207051‑11‑3) is a synthetic small molecule (C20H23N5O2, MW 365.44) that combines a pyrazine‑2‑carboxamide pharmacophore, a 1,4‑diazepane ring, and a cyclopropanecarbonyl substituent linked through a para‑aminophenyl spacer [REFS‑1]. The compound is currently listed as a research‑grade building block (purity ≥95%) and is not registered in major bioactivity databases such as PubChem, ChEMBL, or BindingDB [REFS‑1]. No primary research articles or patents that report quantitative biological data for this specific molecule were identified in the permitted data universe.

Why Generic Substitution Is Not Advisable for CAS 1207051-11-3: Structural and Pharmacophoric Constraints


Although several pyrazine‑2‑carboxamide or 1,4‑diazepane‑containing compounds are commercially available, the combination of three distinct structural elements within CAS 1207051‑11‑3—the electron‑deficient pyrazine‑2‑carboxamide, the conformationally restricted cyclopropanecarbonyl group, and the seven‑membered 1,4‑diazepane ring—is specific to this scaffold [REFS‑1]. Literature on related chemotypes demonstrates that even small changes to the N‑acyl substituent on the diazepane ring (e.g., cyclopropanecarbonyl vs. isopropylcarbonyl) can alter enzyme inhibition potency by more than an order of magnitude [REFS‑2]. Similarly, swapping the terminal heterocycle (pyrazine vs. indole or isoxazole) is expected to re‑direct target engagement profiles [REFS‑3]. Therefore, substituting CAS 1207051‑11‑3 with an easily accessible analog risks introducing unknowable changes in potency, selectivity, and physicochemical properties, which undermines reproducibility in structure‑activity relationship (SAR) campaigns and screening cascades.

Quantitative Differentiation Evidence for CAS 1207051-11-3 Relative to Closest Analogs


Cyclopropanecarbonyl vs. Isopropylcarbonyl: Class-Level Potency Enhancement in Enzyme Inhibition

In a systematic study of N‑acyl substituent effects on enzyme inhibition, cyclopropanecarbonyl derivatives exhibited 14‑ to 15‑fold greater potency than their isopropylcarbonyl counterparts against two unrelated enzyme targets—4‑hydroxyphenylpyruvate dioxygenase and dihydroorotate dehydrogenase [REFS‑1]. The authors attributed this enhancement to metal‑chelating and hydrogen‑bonding interactions that lock the cyclopropyl group into a fixed bisected conformation that the isopropyl group cannot adopt [REFS‑1]. Although this comparison was performed on a different core scaffold, the cyclopropanecarbonyl moiety in CAS 1207051‑11‑3 is expected to impart a similar conformational restriction relative to analogs bearing a flexible isopropylcarbonyl or acetyl group. No direct head‑to‑head data for CAS 1207051‑11‑3 exist.

medicinal chemistry enzyme inhibition conformational restriction

Pyrazine-2-Carboxamide Pharmacophore: Validated Kinase and Antimicrobial Activity Differentiating from Indole and Isoxazole Carboxamides

The pyrazine‑2‑carboxamide moiety is a recognized pharmacophore in multiple target classes. In a 2024 study, 3‑amino‑N‑(3,5‑dihydroxyphenyl)‑6‑methylpyrazine‑2‑carboxamide derivatives yielded a pan‑FGFR inhibitor (compound 18i) with favorable in vitro activity against FGFR1–4 [REFS‑2]. Separate antimicrobial screening of pyrazine‑2‑carboxamide derivatives reported MIC values as low as 6 µM against clinically relevant bacterial strains [REFS‑3]. In contrast, indole‑3‑carboxamide and isoxazole‑3‑carboxamide analogs (e.g., CAS 1207033‑70‑2 and EVT‑6713401) are primarily explored as sigma receptor or cannabinoid ligands and lack comparable kinase or antimicrobial data [REFS‑4]. The pyrazine ring in CAS 1207051‑11‑3 introduces distinct hydrogen‑bond acceptor capacity (two pyrazine nitrogen atoms) and electron‑withdrawing character not present in the indole or isoxazole congeners, which is expected to alter target binding profiles.

kinase inhibition antimicrobial pharmacophore

1,4-Diazepane Ring Conformational Flexibility: Differentiating from Piperazine-Containing Analogs

A 2019 study demonstrated that expanding the six‑membered piperazine ring to a seven‑membered 1,4‑diazepane ring in sigma receptor ligands can alter receptor affinity and selectivity profiles [REFS‑1]. The benzofuran‑substituted 1,4‑diazepane derivative 2c in that series exhibited high σ1R affinity and low cytotoxicity, outperforming its piperazine‑based predecessor [REFS‑1]. The 1,4‑diazepane ring in CAS 1207051‑11‑3 provides greater conformational flexibility and an additional methylene unit compared to piperazine‑containing analogs (e.g., pyrazine‑2‑carboxamide derivatives with a piperazine linker), which can influence both the presentation of the terminal cyclopropanecarbonyl group and the overall three‑dimensional shape recognized by biological targets.

sigma receptor conformational analysis scaffold hopping

Purity and Availability: Documented Quality Baseline for CAS 1207051-11-3

According to vendor specifications from a non‑excluded source, CAS 1207051‑11‑3 is supplied at ≥95% purity (HPLC) with a molecular weight of 365.44 g/mol and the molecular formula C20H23N5O2 [REFS‑1]. This purity specification provides a procurement baseline. Some structurally related analogs (e.g., the indole‑3‑carboxamide derivative CAS 1207033‑70‑2) are also listed at 95% purity but differ in molecular weight (402.5 g/mol) and, critically, in the terminal pharmacophore, which precludes direct biological equivalence [REFS‑2]. No impurity profile or stability data beyond the purity statement are publicly available for CAS 1207051‑11‑3.

chemical purity procurement specification quality control

Comparative Bioactivity Database Coverage: CAS 1207051-11-3 vs. Closest Registered Analog

CAS 1207051‑11‑3 is not indexed in PubChem, ChEMBL, or BindingDB, indicating that no publicly archived bioactivity data exist for this compound [REFS‑1]. In contrast, the structurally related analog 6‑(4‑benzyl‑1,4‑diazepan‑1‑yl)‑N‑(cyclopropylmethyl)pyrazine‑2‑carboxamide (PubChem CID 44438595, ChEMBL CHEMBL246249) has a registered entry with reported bioactivity against the metabotropic glutamate receptor 1 (cell‑based assay) at ≤0.1 µM [REFS‑2]. The absence of CAS 1207051‑11‑3 from these databases is not evidence of inactivity; rather, it underscores that its biological profile is uncharacterized, making it a blank‑slate scaffold for de‑novo target identification or focused library design.

bioactivity database ChEMBL target engagement

Recommended Application Scenarios for CAS 1207051-11-3 Based on Structural Differentiation Evidence


De-Novo Kinase or Enzyme Inhibitor Screening Library Design

The pyrazine‑2‑carboxamide moiety has been validated as a kinase inhibitor pharmacophore, with recent FGFR inhibitors achieving nanomolar potency [REFS‑1]. CAS 1207051‑11‑3 uniquely combines this pharmacophore with a conformation‑restricting cyclopropanecarbonyl group, which class‑level evidence indicates can enhance enzyme inhibition potency by over an order of magnitude compared to flexible acyl analogs [REFS‑2]. This compound is therefore suitable as a core scaffold for kinase‑focused or enzyme‑inhibitor screening libraries where conformational restriction and hydrogen‑bond acceptor capacity are desirable design features.

Sigma Receptor or CNS Target Probe Development

1,4‑Diazepane‑containing compounds have demonstrated high‑affinity sigma‑1 receptor binding and favorable cytotoxicity profiles in published series [REFS‑3]. CAS 1207051‑11‑3 retains the 1,4‑diazepane core while incorporating a pyrazine‑2‑carboxamide terminus that is structurally distinct from the benzofuran and quinoline substituents previously explored. This scaffold can serve as a starting point for sigma receptor probe development, with the cyclopropanecarbonyl group potentially contributing to metabolic stability [REFS‑2].

Structure-Activity Relationship (SAR) Studies Around the Cyclopropanecarbonyl Motif

Because the cyclopropanecarbonyl group has been shown to confer 14‑ to 15‑fold potency advantages over isopropylcarbonyl in enzyme inhibition contexts [REFS‑2], CAS 1207051‑11‑3 provides a well‑defined starting point for systematic SAR exploration. Researchers can use this compound as a reference scaffold to test the effect of cyclopropanecarbonyl replacement (e.g., with cyclobutanecarbonyl, benzoyl, or acetyl groups) on potency, selectivity, and physicochemical properties, generating proprietary datasets that address the current evidence gap.

Chemical Biology Tool Compound for Unbiased Phenotypic Screening

The complete absence of CAS 1207051‑11‑3 from public bioactivity databases [REFS‑4] makes it an attractive candidate for unbiased phenotypic screening campaigns. Unlike well‑characterized analogs that carry pre‑existing target annotations, this compound offers a clean biological profile that can be interrogated in cell‑based phenotypic assays (e.g., cell painting, morphological profiling) without the confounding influence of known polypharmacology.

Quote Request

Request a Quote for N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.